Potential Pharmacological Activity Inferred from Free Acid RAR/RXR Agonism
As a methyl ester, the target compound serves as a potential prodrug for the active free acid. The free acid analog, 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (PTB), is a novel dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα). This is a distinct pharmacological profile that separates it from the standard-of-care all-trans retinoic acid (ATRA). [1]
| Evidence Dimension | Nuclear receptor binding affinity (EC50) and selectivity profile |
|---|---|
| Target Compound Data | Methyl ester is a prodrug; intrinsic activity is absent. After hydrolysis, the free acid (PTB) exhibits EC50 of 21 nM for RARα and 454 nM for RXRα. |
| Comparator Or Baseline | All-trans retinoic acid (ATRA) binds RARα with EC50 of 0.36 nM and RXRα with EC50 of 175 nM. 9-cis RA binds RARα with EC50 of 0.73 nM and RXRα with EC50 of 35 nM. |
| Quantified Difference | The free acid (PTB) is a less potent but potentially more selective agonist than ATRA. Unlike ATRA and 9-cis RA, PTB shows no direct binding to PPARα, PPARδ(β), or PPARγ, indicating a cleaner selectivity profile. |
| Conditions | TR-FRET nuclear receptor binding assay. |
Why This Matters
This differential selectivity profile against PPARs suggests a potentially reduced side-effect burden compared to pan-agonists like ATRA, a critical consideration for procurement in differentiation therapy research.
- [1] Koshiishi C, Kanazawa T, Vangrevelinghe E, Honda T, Hatakeyama S. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon. 2019;5(11):e02849. View Source
